tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a pyridine-benzylamino group and a carbamic acid tert-butyl ester moiety. Its unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine-Benzylamino Intermediate: This step involves the reaction of pyridine with benzylamine under controlled conditions to form the pyridine-benzylamino intermediate.
Cyclohexyl Substitution: The intermediate is then reacted with cyclohexyl bromide in the presence of a base to introduce the cyclohexyl group.
Carbamic Acid Esterification: Finally, the compound undergoes esterification with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it valuable for understanding biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility allows for its incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it offers a versatile platform for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C23H31N3O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[(3-pyridin-4-ylphenyl)methylamino]cyclohexyl]carbamate |
InChI |
InChI=1S/C23H31N3O2/c1-23(2,3)28-22(27)26-21-9-7-20(8-10-21)25-16-17-5-4-6-19(15-17)18-11-13-24-14-12-18/h4-6,11-15,20-21,25H,7-10,16H2,1-3H3,(H,26,27) |
InChI Key |
XQTMYWNJDWWJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.